molecular formula C8H8N4S B3269771 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine CAS No. 51659-90-6

5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B3269771
CAS No.: 51659-90-6
M. Wt: 192.24 g/mol
InChI Key: YYMNNMPOIWBZRJ-UHFFFAOYSA-N
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Description

Overview of 1,3,4-Thiadiazole (B1197879) Scaffolds in Heterocyclic Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound containing one sulfur atom and two nitrogen atoms. researchgate.netresearchgate.net This aromatic scaffold is a subject of significant interest in medicinal and organic chemistry due to its unique chemical properties and structural versatility. nih.govrsc.org As a privileged scaffold, its structure is a common feature in many synthetic compounds developed for various biological applications. nih.gov The 1,3,4-thiadiazole nucleus is considered a bioisostere of pyrimidine (B1678525), and its derivatives are known for their stability and diverse chemical reactivity, which allows for the synthesis of a wide array of substituted compounds. researchgate.net

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established, often involving the cyclization of linear organic derivatives such as thiosemicarbazides. nih.govjocpr.com For instance, the reaction of 4-substituted benzoyl thiosemicarbazides with concentrated sulfuric acid is a common method for preparing 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles. rasayanjournal.co.in The mesoionic nature of the thiadiazole ring allows it to cross cell membranes and interact with biological targets with varying affinities. impactfactor.org This inherent stability and capacity for modification make the 1,3,4-thiadiazole scaffold a fundamental building block for creating new chemical entities with potential therapeutic value. rsc.orgnih.gov

Broad Spectrum of Pharmacological Activities Associated with Thiadiazole Derivatives

The 1,3,4-thiadiazole nucleus is a pharmacophore associated with a vast range of pharmacological activities. nih.gov Its derivatives have been extensively studied and have shown promise in numerous therapeutic areas. researchgate.netnih.gov The structural versatility of the thiadiazole ring allows medicinal chemists to fine-tune the pharmacological effects of these compounds through various substitutions. researchgate.net

The diverse biological activities reported for 1,3,4-thiadiazole derivatives include:

Antimicrobial Activity : These compounds have demonstrated significant efficacy against a wide range of bacteria (both Gram-positive and Gram-negative) and fungi. researchgate.netnih.govneliti.com For example, certain fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown good inhibitory effects against S. aureus and B. subtilis. nih.govneliti.com

Anticancer Activity : Numerous 1,3,4-thiadiazole derivatives have been investigated for their potential as anticancer agents against various human cancer cell lines, including breast, lung, and leukemia. nih.govnih.govnih.gov Their mechanisms of action can involve inhibiting key enzymes like tyrosine kinases or carbonic anhydrases. nih.govekb.eg

Anti-inflammatory and Analgesic Effects : Some thiadiazole derivatives possess anti-inflammatory and pain-relieving properties. researchgate.netnih.gov

Anticonvulsant Activity : The influence of these compounds on the central nervous system extends to anticonvulsant effects. researchgate.netnih.gov

Antiviral Activity : Research has indicated that 1,3,4-thiadiazole scaffolds can serve as potential pharmacophore groups for antiviral agents. researchgate.netmdpi.com

Other Activities : A host of other activities have been associated with this scaffold, including antitubercular, diuretic, antidepressant, antileishmanial, and antioxidant effects. researchgate.netnih.govrasayanjournal.co.in

The table below summarizes some of the key pharmacological activities of 1,3,4-thiadiazole derivatives.

Pharmacological ActivityDescriptionKey Research Findings
Antimicrobial Effective against various bacteria and fungi. researchgate.netnih.govHalogenated derivatives show increased antibacterial activity, while oxygenated substituents enhance antifungal activity. nih.govneliti.com
Anticancer Cytotoxic against multiple human cancer cell lines. nih.govnih.govActivity is enhanced by combining the thiadiazole ring with other heterocyclic scaffolds like piperazine (B1678402). nih.govnih.gov
Anti-inflammatory Reduces inflammation. researchgate.netnih.govCertain derivatives have shown fair anti-inflammatory activity in experimental models. jocpr.com
Anticonvulsant Exhibits effects on the central nervous system to prevent seizures. researchgate.netnih.govA number of derivatives have been synthesized and tested for their anticonvulsant properties. rasayanjournal.co.in
Antiviral Shows potential to inhibit viral replication. researchgate.netmdpi.comThe 1,3,4-thiadiazole moiety is explored as a pharmacophore for antiviral drug development. researchgate.net

Rationale for Comprehensive Academic Research on 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine and Its Analogs

The specific compound this compound serves as a key structure for academic research due to the combination of the versatile 1,3,4-thiadiazole core and the reactive 4-aminophenyl group. The presence of the amino group on the phenyl ring provides a crucial site for further chemical modification, allowing for the synthesis of a wide library of analog compounds. researchgate.net This derivatization is central to structure-activity relationship (SAR) studies, which aim to understand how different chemical modifications impact the biological activity of the molecule. researchgate.netnih.gov

Research on analogs of this compound, such as 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines, has demonstrated that modifications to the phenyl ring can significantly influence pharmacological effects. rasayanjournal.co.in For instance, studies have shown that introducing different substituents can modulate the antimicrobial and anticancer potency of these compounds. rasayanjournal.co.in The investigation of this compound and its derivatives is driven by the potential to develop novel therapeutic agents with enhanced efficacy and selectivity. researchgate.netnih.gov The established broad-spectrum activity of the thiadiazole scaffold, coupled with the potential for targeted modifications, provides a strong rationale for its continued exploration in medicinal chemistry. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMNNMPOIWBZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546194
Record name 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51659-90-6
Record name 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 5 4 Aminophenyl 1,3,4 Thiadiazol 2 Amine

Established Synthetic Routes to the Core 1,3,4-Thiadiazole (B1197879) Structure

The synthesis of the 2-amino-5-aryl-1,3,4-thiadiazole core is a well-established area of heterocyclic chemistry. The primary methods involve the cyclization of precursors that contain the necessary nitrogen, carbon, and sulfur atoms.

Dehydrocyclization Approaches

Dehydrocyclization is a prominent method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines. This approach typically involves the acid-catalyzed intramolecular cyclization and dehydration of an acyl- or aroyl-thiosemicarbazide intermediate. Concentrated sulfuric acid is a commonly used reagent for this transformation. rasayanjournal.co.in The process begins with the formation of a 4-substituted benzoyl thiosemicarbazide (B42300), which is then treated with the strong acid to induce ring closure and form the stable aromatic thiadiazole ring. rasayanjournal.co.in Another method involves the oxidative cyclization of thiosemicarbazones using a catalyst like ferric chloride (FeCl₃). jocpr.com

Cyclization Reactions Utilizing Thiosemicarbazide Derivatives

The most versatile and widely employed route to 2-amino-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide or its derivatives with a carboxylic acid or its equivalent. sbq.org.br This reaction can be catalyzed by a variety of dehydrating agents and acidic catalysts.

The general mechanism starts with the nucleophilic attack of the thiosemicarbazide's terminal nitrogen on the carbonyl carbon of the carboxylic acid. sbq.org.br This is followed by dehydration and a subsequent intramolecular nucleophilic attack by the sulfur atom on the carbonyl carbon, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Commonly used reagents to facilitate this cyclization include:

Concentrated acids: Sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are frequently used. rasayanjournal.co.insbq.org.br

Phosphorus oxychloride (POCl₃): This reagent is effective for the cyclization of thiosemicarbazide derivatives with aromatic carboxylic acids. jocpr.com

Polyphosphate ester (PPE): A newer, milder method involves using PPE, which allows the reaction to proceed in a one-pot manner from the carboxylic acid and thiosemicarbazide. nih.govencyclopedia.pub

The choice of cyclizing agent can be crucial and may depend on the specific substituents present on the starting materials. These methods offer good yields, generally ranging from 50-90%. sbq.org.br

Strategies for Derivatization and Functionalization

The 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine scaffold possesses two primary reactive sites for derivatization: the exocyclic amino group at position 2 and the amino group on the phenyl ring at position 5. These sites allow for extensive functionalization to modify the compound's properties.

Synthesis of Schiff Bases from the Amino Group

The primary amino group at the 2-position of the thiadiazole ring readily undergoes condensation with various aldehydes to form Schiff bases (imines). jocpr.comsphinxsai.com This reaction is typically carried out by refluxing the 2-amino-5-aryl-1,3,4-thiadiazole with a substituted aldehyde in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. jocpr.comresearchgate.net The formation of the imine bond (C=N) is a versatile method for introducing a wide array of structural diversity. A range of aromatic and heterocyclic aldehydes have been used for this purpose, leading to a large library of Schiff base derivatives. researchgate.netosi.lvresearchgate.net

Table 1: Examples of Aldehydes Used in Schiff Base Synthesis

Aldehyde Reactant Resulting Schiff Base Moiety Reference
Salicylaldehyde 2-((2-hydroxybenzylidene)amino) researchgate.netosi.lv
4-Methoxybenzaldehyde 2-((4-methoxybenzylidene)amino) researchgate.netosi.lv
4-Nitrobenzaldehyde 2-((4-nitrobenzylidene)amino) researchgate.netosi.lv

This table is illustrative and not exhaustive of all possible reactants.

Formation of Amide and Sulphonamide Derivatives

The amino groups on the this compound core can be acylated or sulfonylated to form amide and sulfonamide derivatives, respectively.

Amide Synthesis: Amide derivatives are synthesized by reacting the amino group with acylating agents like carboxylic acid chlorides or anhydrides. For instance, pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been synthesized from the corresponding pyrazole-3-carbonyl chlorides. nih.gov Similarly, N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides have been prepared. jocpr.com

Sulphonamide Synthesis: Sulphonamides are formed by reacting the amino group with sulfonyl chlorides. This has been demonstrated in the synthesis of novel acridine (B1665455) sulfonamide compounds from amino acridine and various sulfonyl chlorides. researchgate.netnih.gov Another approach involves starting with a 1,3,4-thiadiazole-2-thiol, converting it to a sulfonyl chloride, and then reacting it with various amines to yield a series of sulfonamide derivatives. researchgate.net

Table 2: Examples of Amide and Sulphonamide Synthesis

Derivative Type Reagents Resulting Linkage References
Amide Pyrazole-3-carbonyl chloride -NH-C(=O)-Pyrazole nih.gov
Amide 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide -NH-C(=O)-CH₂- nih.gov
Sulphonamide Sulfonyl chlorides -NH-SO₂- researchgate.netnih.gov

This table provides representative examples of synthetic strategies.

Introduction of Various Substituents on the Phenyl Ring

The introduction of substituents onto the phenyl ring is typically achieved by using a correspondingly substituted starting material rather than by direct substitution on the pre-formed thiadiazole. The synthesis often begins with a 4-substituted benzoic acid or a derivative thereof. rasayanjournal.co.in For example, to synthesize 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine, one would start with 4-chlorobenzoic acid. researchgate.net This strategy allows for a wide variety of functional groups (e.g., chloro, methoxy (B1213986), nitro) to be incorporated into the final molecule. rasayanjournal.co.inresearchgate.netosi.lv This approach is synthetically more straightforward and avoids potential issues with regioselectivity and harsh reaction conditions that would be required for direct electrophilic substitution on the phenyl ring of the parent compound.

Hybridization with Other Bioactive Heterocyclic Systems

The primary amino group on the phenyl ring of this compound serves as a versatile handle for chemical modification, enabling its integration with other heterocyclic systems to create hybrid molecules. This molecular hybridization strategy aims to combine the pharmacophoric features of different bioactive scaffolds, potentially leading to compounds with enhanced or novel biological activities.

A prevalent method for such derivatization is the formation of Schiff bases. researchgate.net This involves the condensation reaction between the aminophenyl group of the thiadiazole core and various aromatic aldehydes, often containing other heterocyclic moieties. researchgate.netosi.lvimpactfactor.org For instance, reactions with salicylaldehyde, and nitrobenzaldehyde have been reported, typically carried out by refluxing the reactants in a solvent like methanol (B129727) or glacial acetic acid. researchgate.netjocpr.com

More complex hybrid structures have been synthesized by coupling the this compound backbone with other significant heterocyclic rings such as pyrazoles, imidazoles, and triazoles. tandfonline.comnih.govnih.gov One approach involves the synthesis of pyrazole-carboxamide derivatives that are linked to the thiadiazole core. tandfonline.com In another example, new derivatives of benzoate (B1203000) imidazo-1,3,4-thiadiazole were synthesized, using p-aminobenzoic acid as a bridging group to link the imidazole (B134444) and thiadiazole pharmacophores. nih.gov Furthermore, 1,3,4-thiadiazole derivatives have been successfully linked with 1,2,3-triazole moieties. nih.gov These synthetic strategies often involve multi-step reactions to build the final hybrid molecule. tandfonline.comnih.gov

Table 1: Examples of Hybridization Strategies

Hybrid SystemReacting Moiety/HeterocycleGeneral Synthetic ConditionsResulting Structure
Schiff BasesAromatic/Heterocyclic Aldehydes (e.g., salicylaldehyde, nitrobenzaldehyde)Reflux in methanol or glacial acetic acid for several hours. researchgate.netjocpr.comImines (Azomethines)
Pyrazole HybridsPyrazole-3-carbonyl chlorideReaction with the amine function, often in a solvent like DMF. tandfonline.comPyrazole-carboxamides
Imidazole Hybridsp-Aminobenzoic acid as a linker to a nitroimidazole precursor.Multi-step linear synthesis. nih.govBenzoate imidazo-1,3,4-thiadiazole derivatives
Triazole HybridsHydrazonoyl halides reacting with a thiosemicarbazone precursor containing a triazole.Reaction in ethanolic triethylamine. nih.govThiazoles linking pyrazole and triazole rings

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of the this compound scaffold and its derivatives has been the subject of methodological optimization to improve reaction efficiency, product yield, and process safety.

A conventional and widely reported method for synthesizing 5-substituted-1,3,4-thiadiazol-2-amines involves the acid-catalyzed intramolecular cyclodehydration of aryl thiosemicarbazides. rasayanjournal.co.ingrowingscience.com In a typical procedure, a 4-substituted benzoyl thiosemicarbazide is treated with a strong dehydrating agent, most commonly concentrated sulfuric acid. jocpr.comrasayanjournal.co.in The reaction mixture is heated, often between 60-90°C, for several hours to facilitate the cyclization. jocpr.comrasayanjournal.co.in Following the reaction, the mixture is poured onto crushed ice, and the acidic solution is neutralized, frequently with a 10% ammonia (B1221849) solution, to precipitate the crude product, which is then purified by recrystallization. jocpr.com

In an effort to develop more environmentally benign and efficient synthetic routes, a one-pot synthesis using polyphosphate ester (PPE) has been developed as an alternative to harsh and toxic reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comnih.gov This method involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of PPE. mdpi.com Research into this approach has led to the optimization of several reaction parameters. It was determined that a minimum of 20 g of PPE is required for every 5 mmol of carboxylic acid to ensure the formation of the target thiadiazole. nih.gov Chloroform (B151607) has been identified as a suitable solvent, as it helps to create a homogeneous reaction mixture and allows for better temperature control. mdpi.comnih.gov The optimized conditions typically involve refluxing the reaction mixture for approximately 10 hours. mdpi.com This PPE-mediated approach represents a significant advancement, offering a milder and more direct route to the 2-amino-1,3,4-thiadiazole (B1665364) core. nih.gov

Table 2: Comparison of Synthetic Methodologies

MethodologyKey ReagentsTypical ConditionsAdvantages/Notes
Acid-Catalyzed CyclizationSubstituted Thiosemicarbazide, Concentrated Sulfuric AcidHeating at 60-90°C for 5-7 hours; neutralization with ammonia. jocpr.comrasayanjournal.co.inWell-established, traditional method. Requires handling of highly corrosive acid.
Polyphosphate Ester (PPE) One-Pot SynthesisCarboxylic Acid, Thiosemicarbazide, PPEReflux in chloroform for ~10 hours. mdpi.comMilder conditions; avoids toxic reagents like POCl₃; one-pot procedure improves efficiency. mdpi.comnih.gov

Spectroscopic Characterization and Structural Confirmation of 5 4 Aminophenyl 1,3,4 Thiadiazol 2 Amine and Its Derivatives

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine and its derivatives, the IR spectra reveal characteristic absorption bands that confirm the successful formation of the thiadiazole ring and the presence of key functional groups.

The most significant vibrational frequencies observed are:

N-H Stretching: The primary amine (-NH2) group shows stretching vibrations typically in the range of 3072–3400 cm⁻¹. growingscience.com

Aromatic C-H Stretching: Sharp and moderately intense bands between 2946–3040 cm⁻¹ are assigned to the C-H stretching of the aromatic phenyl ring. growingscience.com

C=N Stretching: The stretching vibration of the C=N bond within the 1,3,4-thiadiazole (B1197879) ring is a characteristic band observed in the region of 1590–1644 cm⁻¹. growingscience.comresearchgate.net

C-S Stretching: The vibration of the C-S bond within the thiadiazole ring is typically found in the range of 812-854 cm⁻¹. growingscience.com

N-H Bending: The bending vibration for the -NH group is also noted, often around 1495 cm⁻¹. dergipark.org.tr

The structural integrity of these compounds is further supported by comparing experimental vibrational frequencies with theoretical values calculated using methods like Density Functional Theory (DFT). researchgate.net

Table 1: Characteristic IR Absorption Bands (cm⁻¹) for this compound and Derivatives

Functional GroupVibration TypeFrequency Range (cm⁻¹)References
Amine (-NH₂)Stretching3072 - 3400 growingscience.com
Amine (-NH)Bending~1495 dergipark.org.tr
Aromatic (C-H)Stretching2946 - 3040 growingscience.com
Thiadiazole (C=N)Stretching1590 - 1644 growingscience.comresearchgate.net
Thiadiazole (C-S)Stretching812 - 854 growingscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy [¹H and ¹³C] for Elucidation of Proton and Carbon Frameworks

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton frameworks of a molecule. Both ¹H and ¹³C NMR are used to elucidate the structure of this compound derivatives.

¹H NMR Spectroscopy: In the proton NMR spectra, recorded in solvents like DMSO-d₆, the chemical shifts confirm the presence of different types of protons:

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a singlet. For example, in 5-phenyl-1,3,4-thiadiazol-2-amine (B177090), a broad singlet for the NH₂ protons is observed alongside the aromatic protons at 7.37–7.51 ppm. mdpi.com In other derivatives, this signal can be found around 6.99-7.37 ppm.

Aromatic Protons (Ar-H): The protons on the phenyl ring typically resonate in the downfield region, generally between 7.43 and 8.36 ppm, with their multiplicity (singlet, doublet, triplet, multiplet) depending on the substitution pattern. researchgate.net

Secondary Amine Proton (-NH): In N-substituted derivatives, the secondary amine proton signal appears further downfield, for instance, at 10.66 ppm in an N-(4-bromophenyl) derivative. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide crucial information about the carbon skeleton:

Thiadiazole Ring Carbons: The carbons of the 1,3,4-thiadiazole ring are highly deshielded and resonate at low field strengths. The C=N carbon (C2) appears in the range of 163–169 ppm, while the carbon attached to the phenyl group (C5) is found between 148–163 ppm. dergipark.org.trgrowingscience.com

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the 112–140 ppm range. growingscience.comresearchgate.net For instance, in a series of derivatives, aromatic carbons were observed between 113.8 and 140.2 ppm. researchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

NucleusFunctional GroupChemical Shift (ppm)References
¹HAmine (-NH₂)6.99 - 7.51 mdpi.com
¹HAromatic (Ar-H)7.43 - 8.36 researchgate.net
¹HSecondary Amine (-NH)~10.66 researchgate.net
¹³CThiadiazole (C2)163 - 169 dergipark.org.trgrowingscience.com
¹³CThiadiazole (C5)148 - 163 growingscience.com
¹³CAromatic (Ar-C)112 - 140 growingscience.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further confirms their structure. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. growingscience.com

In the mass spectra of this compound derivatives, the molecular ion peak [M]⁺ is typically observed, and its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the compound. growingscience.com For example, the mass spectrum for 5-phenyl-1,3,4-thiadiazol-2-amine shows a molecular ion peak at m/z 177, which matches its molecular weight, confirming the identity of the compound. mdpi.com The fragmentation pattern provides additional structural evidence.

Table 3: Mass Spectrometry Data for Selected Thiadiazole Derivatives

CompoundMolecular FormulaCalculated M/zObserved [M]⁺References
5-Phenyl-1,3,4-thiadiazol-2-amineC₈H₇N₃S177.04177 mdpi.com
N-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-thiadiazol-2-amineC₁₄H₁₁BrN₄S346.00-
N-(4-Bromophenyl)-5-(4-{[(3-nitrophenyl)methylidene]amino}phenyl)-1,3,4-thiadiazol-2-amineC₂₁H₁₃BrN₅O₂S465.04465.0385 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The absorption spectra of 1,3,4-thiadiazole derivatives are recorded in solvents like DMSO. researchgate.net These compounds typically exhibit absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions within the aromatic and thiadiazole rings. The presence of a conjugated system involving the phenyl ring and the thiadiazole moiety influences the position of these absorption bands. dergipark.org.tr

Table 4: UV-Vis Absorption Data for Selected Thiadiazole Derivatives

Compound ClassSolventλ_max (nm)Transition TypeReferences
5-Aryl-1,3,4-thiadiazole-2-aminesDMSO250 - 400π → π, n → π dergipark.org.trresearchgate.net
Azo Dyes of 5-Phenyl-1,3,4-thiadiazole-2-amineDMSO400 - 600π → π* researchgate.net

Elemental Analysis for Empirical Formula Confirmation

Table 5: Example of Elemental Analysis Data

CompoundMolecular FormulaAnalysis%C%H%N
5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amineC₁₇H₁₃Cl₂N₃SCalculated56.363.6211.60
Found58.033.4411.23
5-Phenyl-1,3,4-thiadiazole-2-amine derived azo dyeC₁₄H₁₀N₄O₂SCalculated56.373.3818.78
Found---

Computational and Theoretical Investigations of 5 4 Aminophenyl 1,3,4 Thiadiazol 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal for elucidating the electronic properties and geometric structure of molecules. While specific DFT studies on 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine are not extensively documented in publicly available literature, detailed analyses of its close analog, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, offer significant insights. These studies provide a strong theoretical framework for understanding the title compound, given the structural similarities.

DFT calculations, often performed using basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and predict key electronic parameters. nih.gov The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are critical descriptors of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For the analogous 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the HOMO is typically localized over the aminophenyl and thiadiazole rings, while the LUMO is distributed across the entire molecule. This distribution indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For thiadiazole derivatives, the nitrogen atoms of the thiadiazole ring and the exocyclic amino group are generally the most negative regions, making them key sites for hydrogen bonding and interactions with biological targets. nih.gov

Table 1: Theoretical Electronic Properties of an Analogous Thiadiazole Derivative *

ParameterCalculated ValueSignificance
HOMO Energy-6.45 eVIndicates electron-donating ability
LUMO Energy-1.58 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.87 eVRelates to chemical reactivity and stability
Dipole Moment5.30 DebyeMeasures the overall polarity of the molecule

Data is for the analogous compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, calculated at the B3LYP/6-311++G(d,p) level. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. Numerous studies have employed molecular docking to investigate the interaction of 1,3,4-thiadiazole (B1197879) derivatives with various biological targets.

The 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) scaffold has been docked into the active sites of several key proteins implicated in diseases like cancer and infectious diseases. For instance, derivatives have been studied as potential inhibitors of enzymes such as tubulin, various kinases, and proteases. nih.govnih.gov

In a typical docking study, the 1,3,4-thiadiazole core and its substituents form critical interactions with amino acid residues in the protein's binding pocket. Common interactions include:

Hydrogen Bonds: The nitrogen atoms of the thiadiazole ring and the exocyclic amino group frequently act as hydrogen bond acceptors, while the amino group can also serve as a hydrogen bond donor. These interactions are crucial for anchoring the ligand in the active site.

Pi-Pi Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl ring and other nonpolar substituents can form hydrophobic interactions with nonpolar residues in the binding pocket, contributing to binding affinity.

For example, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives targeting the COVID-19 main protease (PDB ID: 6LU7) revealed binding energies ranging from -5.4 to -8.1 kcal/mol. nih.gov The core structure formed multiple hydrogen bonds with key residues such as GLU166, CYS145, and GLY143. nih.gov Similarly, docking of a thiadiazole derivative against the NUDT5 enzyme, a target in breast cancer, showed a docking score of -8.9 kcal/mol, with four hydrogen bonds stabilizing the complex. researchgate.net

Table 2: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives

Derivative ClassProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Residues
N-(4-Oxo-2-phenyl-thiazolidin-3-yl) benzamides with thiadiazoleα, β Tubulin (1SA0)Not specified, but noted as good bindingNot specified
N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-aminesCOVID-19 Main Protease (6LU7)-5.4 to -8.1GLU166, LEU141, CYS145, GLY143
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triolNUDT5 Gene Product (ADP-sugar pyrophosphatase)-8.9Not specified, 4 H-bonds formed
5-[2-(thiophen-2-yl)quinolin-4-yl]-1,3,4-thiadiazol-2-amine derivativesAntioxidant Target (3VB8)-6.9 to -7.7Not specified

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key physicochemical, electronic, or steric properties (known as descriptors), QSAR can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts.

Several QSAR studies have been performed on 1,3,4-thiadiazole derivatives to model their anticancer, antimicrobial, and other biological activities. nih.govjyoungpharm.org These studies typically involve calculating a wide range of molecular descriptors for a set of compounds with known activities. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a predictive model.

For a series of thiadiazole-thiazolidinone hybrids designed as antitubulin agents, a QSAR study found a strong correlation between cytotoxic activity against the A-549 lung cancer cell line and descriptors such as XlogP (a measure of lipophilicity), kappa2 (a molecular shape index), and Quadrupole1 (an electronic descriptor). nih.gov The resulting model showed high statistical significance (r² = 0.941), indicating that these properties are crucial for the observed biological activity. nih.gov

In another 3D-QSAR study on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as PIM-1 kinase inhibitors, the models highlighted the importance of steric and electrostatic fields. jyoungpharm.org The models suggested that bulkier, hydrophobic groups at certain positions and specific electrostatic contributions (e.g., from electronegative groups) at other positions would enhance the inhibitory activity. jyoungpharm.org These models demonstrated good predictive power, with predicted r-squared (pred_r²) values as high as 0.8714. jyoungpharm.org

Table 3: Key Descriptors and Statistical Parameters from QSAR Studies on Thiadiazole Derivatives

Activity ModeledKey DescriptorsStatistical ParametersReference
Cytotoxicity (Antitubulin)XlogP, kaapa2, Quadrupole1r² = 0.941; F = 99.103 nih.gov
PIM-1 Kinase Inhibition (3D-QSAR)Steric and Electrostatic Fieldsq² = 0.7523; pred_r² = 0.8714 jyoungpharm.org
Antileishmanial Activity2D-autocorrelation and topological descriptorsNot specified researchgate.net

Conformational Analysis and Stability Studies

The three-dimensional conformation of a molecule is critical to its ability to interact with biological targets. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation about single bonds. For this compound, the most significant conformational variable is the dihedral angle between the plane of the phenyl ring and the plane of the thiadiazole ring.

Exploration of Biological Activities: in Vitro and Mechanistic Studies of 5 4 Aminophenyl 1,3,4 Thiadiazol 2 Amine Derivatives

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) have been extensively studied for their potential as antimicrobial agents. The core structure is considered a valuable scaffold for developing new drugs to combat infectious diseases, a critical need given the rise of microbial resistance. rasayanjournal.co.in

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

A range of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amine derivatives have demonstrated notable antibacterial efficacy. Studies show that these compounds are often more effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. rasayanjournal.co.innih.gov This difference in activity is often attributed to the structural variations in the cell walls of these bacterial types. tandfonline.com

Research has highlighted that specific substitutions on the phenyl ring are critical for antibacterial potency. For instance, derivatives featuring fluoro and chloro substituents at the para-position of the phenyl ring exhibit significant inhibitory effects against S. aureus and B. subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 28 µg/mL. nih.gov In some cases, the activity of these halogenated compounds is comparable to the standard antibiotic Ciprofloxacin. rasayanjournal.co.innih.gov Conversely, many derivatives show limited activity against Gram-negative bacteria. nih.govmdpi.com

Antibacterial Activity of 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine Derivatives
DerivativeBacterial Strain (Gram-stain)Activity (MIC in µg/mL)Reference
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineS. aureus (Gram +)20-28 nih.gov
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineS. aureus (Gram +)20-28 nih.gov
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis (Gram +)20-28 nih.gov
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineB. subtilis (Gram +)20-28 nih.gov
This compoundE. coli (Gram -)Poor Activity nih.gov
This compoundP. aeruginosa (Gram -)Poor Activity nih.gov

Antifungal Activity Against Fungal Pathogens

The antifungal potential of this class of compounds has been evaluated against various fungal pathogens, including Aspergillus niger and Candida albicans. rasayanjournal.co.innih.gov Similar to antibacterial action, the nature of the substituent on the phenyl ring plays a crucial role in determining antifungal efficacy.

Derivatives bearing oxygenated substituents, such as methoxy (B1213986) and hydroxy groups, on the phenyl ring have demonstrated significant activity against A. niger and C. albicans. nih.gov For example, compounds with these substitutions showed inhibition rates between 58% and 66%, with MIC values ranging from 32 to 42 µg/mL, which were compared to the standard antifungal drug Fluconazole. nih.gov One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was identified as a potent agent against various Candida species, including those resistant to azoles. nih.gov Mechanistic studies suggest that its antifungal action involves the disruption of cell wall biogenesis, leading to morphological abnormalities and loss of osmotic resistance, without affecting the ergosterol (B1671047) content in the fungal cells. nih.gov

Antifungal Activity of this compound Derivatives
DerivativeFungal PathogenActivity (MIC in µg/mL)Reference
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amineA. niger32-42 nih.gov
5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amineA. niger32-42 nih.gov
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amineC. albicans32-42 nih.gov
5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amineC. albicans32-42 nih.gov
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida spp.8-96 nih.gov

Antitubercular Activity Against Mycobacterium tuberculosis

Several derivatives of 2-amino-5-phenyl-1,3,4-thiadiazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In a notable study, a series of 2-(4-aminophenyl)-5-substituted amino-1,3,4-thiadiazoles were tested in vitro against the H37Rv strain of M. tuberculosis. researchgate.net

The results indicated that the antimycobacterial activity is highly dependent on the nature of the substituent at the 5-position of the thiadiazole ring. Among the tested compounds, 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole demonstrated the highest inhibitory activity at a concentration of 6.25 µg/mL. researchgate.net Other derivatives, such as 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole, also showed significant inhibition (69%) against the H37Rv strain at the same concentration. tandfonline.comcbijournal.com These findings position 1,3,4-thiadiazoles as a promising scaffold for the development of new antitubercular agents. tandfonline.comresearchgate.netcbijournal.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of the 1,3,4-thiadiazole (B1197879) scaffold. Research has consistently shown that the type and position of substituents on the 5-phenyl ring and the 2-amino group significantly influence the biological activity spectrum. nih.gov

A key SAR finding is the differential effect of substituents on antibacterial versus antifungal activity.

For Antibacterial Activity : The presence of electron-withdrawing halogen atoms (e.g., chlorine, fluorine) on the phenyl ring of the 5-phenyl-1,3,4-thiadiazol-2-amine structure enhances potency, particularly against Gram-positive bacteria. rasayanjournal.co.innih.gov

For Antifungal Activity : The introduction of electron-donating oxygenated groups (e.g., methoxy, hydroxy) on the phenyl ring tends to impart stronger antifungal properties. nih.gov

Furthermore, modifications at the 2-amino position can also modulate activity. For instance, the conversion of the primary amine to Schiff bases or the introduction of various alkyl or aryl groups can lead to compounds with altered and sometimes enhanced antimicrobial profiles. tandfonline.com These SAR insights are invaluable for the rational design of new and more effective antimicrobial agents based on the this compound framework.

Anticancer and Antiproliferative Potential

The 1,3,4-thiadiazole nucleus is recognized as a "privileged structure" in medicinal chemistry, not only for antimicrobial but also for anticancer drug design. gavinpublishers.comresearchgate.net Its structural similarity to pyrimidine (B1678525) bases suggests that these compounds may interfere with DNA replication processes, and their ability to cross biological membranes allows them to interact effectively with intracellular targets. researchgate.net

Cytotoxicity Screening Against Human Cancer Cell Lines (e.g., MCF-7, HCT-116, PC-3, HepG2, A549)

Derivatives of this compound have been screened against a variety of human cancer cell lines, demonstrating a broad range of cytotoxic potential. The most frequently studied cell lines include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), and A549 (lung adenocarcinoma). mdpi.comekb.egmdpi.com

Studies have shown that substitutions on the thiadiazole scaffold are critical for anticancer activity. For example, elaborating the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine structure with a p-tolyl sulfonamide moiety resulted in a compound with remarkable potency against MCF-7, HepG2, HCT116, and A549 cells. ekb.eg Similarly, linking a piperazine (B1678402) ring to the core structure via an acetamide (B32628) linker has proven advantageous for antiproliferative activity against MCF-7 and HepG2 cells, with some derivatives showing IC₅₀ values in the low micromolar range. mdpi.com Derivatives have also shown significant activity against HCT-116 cells, in some cases proving more potent than the standard drug 5-fluorouracil. nih.gov The cytotoxic activity is often cell-line dependent, with certain derivatives showing high potency against one cell line but moderate or low activity against others. mdpi.comnih.gov

Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
Derivative StructureCancer Cell LineActivity (IC₅₀)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine linkerMCF-7 (Breast)2.34 µg/mL mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole with piperazine linkerHepG2 (Liver)3.13 µg/mL mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine with p-tolyl sulfonamideMCF-7 (Breast)Potent Activity ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine with p-tolyl sulfonamideHepG2 (Liver)Potent Activity ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine with p-tolyl sulfonamideHCT-116 (Colon)Potent Activity ekb.eg
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine with p-tolyl sulfonamideA549 (Lung)Potent Activity ekb.eg
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideA549 (Lung)9.40 µg/mL nih.gov
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideHCT-116 (Colon)8.25 µg/mL nih.gov
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1, 3, 4-thiadiazol-2-yl} pyridine-3-carboxamideHepG2 (Liver)Less Cytotoxic researchgate.net
N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-il)tiyo]asetamitA549 (Lung)21.00 µg/mL semanticscholar.org

Investigation of Molecular Mechanisms of Cell Growth Inhibition

Derivatives of this compound have demonstrated significant potential in cancer therapy through various mechanisms that disrupt cancer cell proliferation and survival. These mechanisms primarily involve the induction of apoptosis (programmed cell death) and perturbation of the cell cycle.

Studies have shown that certain 1,3,4-thiadiazole derivatives can induce apoptosis by modulating the expression of key regulatory proteins. For instance, treatment of HepG2 (liver cancer) and MCF-7 (breast cancer) cells with specific derivatives led to a significant increase in the Bax/Bcl-2 ratio. The Bcl-2 family of proteins are critical regulators of apoptosis, with Bax being pro-apoptotic and Bcl-2 being anti-apoptotic. An elevated Bax/Bcl-2 ratio shifts the balance towards apoptosis, triggering the cell death cascade. This is further supported by the observed increase in caspase 9 levels, a key initiator caspase in the intrinsic apoptotic pathway. nih.gov Similarly, other studies have reported that thiadiazole derivatives can induce apoptosis through the caspase pathway. turkjps.org The induction of apoptosis is a hallmark of effective anticancer agents, as it eliminates malignant cells in a controlled manner.

In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. Cell cycle analysis in cancer cells treated with this compound derivatives has revealed cell cycle arrest at different phases. For example, some derivatives cause an accumulation of cells in the S and G2/M phases in HepG2 and MCF-7 cells, respectively. nih.gov Another study highlighted that certain thiadiazole derivatives could block the cell cycle at the G2/M phase or the sub-G1 phase, leading to either apoptosis or necrosis. mdpi.com By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating, thereby inhibiting tumor growth. nih.govscilit.com

Furthermore, some derivatives have been found to inhibit the Akt signaling pathway, which is a crucial pathway for cell survival and proliferation and is often overactive in various cancers. turkjps.org By inhibiting Akt activity, these compounds can effectively suppress tumor growth and induce apoptosis. The ability of these derivatives to induce DNA damage has also been noted as a contributing factor to their cytotoxic activity. nih.govscilit.com

SAR Analysis in Relation to Anticancer Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on the thiadiazole and phenyl rings significantly influence their biological activity. nih.gov

The 2-amino group on the 1,3,4-thiadiazole ring is a key feature, and its substitution has been explored to enhance anticancer effects. nih.gov For instance, the introduction of a piperazine ring through an acetamide linker has shown to be advantageous for the antiproliferative activity against MCF-7 and HepG2 cancer cells. mdpi.com

Modifications on the phenyl ring at the 5-position of the thiadiazole core also play a critical role. The presence of an aromatic ring at this position is generally associated with enhanced anticancer effects. nih.gov Specific substitutions on this phenyl ring can further modulate activity. For example, a 4'-methyl group on the phenyl ring has been a focus in the synthesis of some analogs. nih.gov A comparative analysis of various substituents on the phenyl ring has shown that steric and electronic effects play a significant role in the potency of these compounds. nih.gov

One study highlighted that a derivative with a p-tolyl sulfonamide moiety attached to the 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold exhibited remarkable potency against several cancer cell lines, including breast (MCF-7), hepatoma (HepG2), colon (HCT116), and lung (A549) cancer cells. This compound was more potent than the parent compound, 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. ekb.eg In another series of compounds, a derivative with a benzenesulfonylmethyl)phenyl group at the 5-position of the thiadiazole ring showed good anti-proliferative effects against LoVo and MCF-7 cells. nih.gov

The core 1,3,4-thiadiazole ring itself is also intolerant to major structural modifications, suggesting its essential role as a pharmacophore. nih.gov The mesoionic character of the 1,3,4-thiadiazole ring is believed to enhance the ability of these compounds to cross cellular membranes and interact with their biological targets. mdpi.com

Miscellaneous Biological Activities

In addition to their anticancer and enzyme-inhibiting properties, derivatives of this compound have been reported to possess a range of other biological activities.

Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal potential of 1,3,4-thiadiazole derivatives. A series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines were synthesized and screened for their antimicrobial activity. rasayanjournal.co.in Some of these compounds showed significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. rasayanjournal.co.in Other derivatives exhibited notable antifungal activity against Aspergillus niger and Candida albicans. rasayanjournal.co.in The broad spectrum of antimicrobial activity suggests that the 1,3,4-thiadiazole scaffold is a promising framework for the development of new antimicrobial agents. chemmethod.com

Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus is also a feature in compounds with anticonvulsant properties. nih.gov The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing, and 1,3,4-thiadiazole derivatives represent a promising class of compounds in this area. nih.gov Some synthesized 2,5-disubstituted-1,3,4-thiadiazoles have shown significant protection against pentylenetetrazole-induced convulsions in mice. nih.gov

Antiprotozoal Activity: Certain 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have been investigated for their activity against protozoan parasites. Some of these compounds have shown inhibitory activity against Leishmania major promastigotes and have been identified as active agents against Trypanosoma cruzi amastigotes and Leishmania donovani amastigotes. mdpi.com

The diverse biological activities of this compound derivatives underscore the importance of the 1,3,4-thiadiazole scaffold in medicinal chemistry. Further research and development of these compounds could lead to the discovery of new and effective therapeutic agents for a variety of diseases.

Antioxidant Properties and Free Radical Scavenging

Derivatives of the 1,3,4-thiadiazole nucleus are recognized for their potential as antioxidant agents. Their efficacy is often evaluated through their ability to scavenge free radicals in various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), hydrogen peroxide (H2O2), and nitric oxide radical scavenging tests.

In a study involving 1,3,4-thiadiazole-linked 4-thiazolidinone (B1220212) derivatives, compounds were synthesized starting from 5-phenyl-1,3,4-thiadiazol-2-amine. saudijournals.com The antioxidant potential of these synthesized molecules was assessed using the DPPH free radical scavenging assay. saudijournals.com Among the tested compounds, TZD 5 and TZD 3 demonstrated notable antioxidant activity, with IC50 values of 27.50µM and 28.00µM, respectively. These values are comparable to that of the standard antioxidant, ascorbic acid, which had an IC50 value of 29.2µM in the same study. saudijournals.comresearchgate.net

Another research effort focused on a different series of 1,3,4-thiadiazole derivatives, which were also screened for their antioxidant capabilities. The results highlighted compounds IIIA2 and IIIA4 as having good scavenging activity. Further investigations into phenyl-1,3,4-thiadiazol-2-amine derivatives functionalized with coumarin (B35378) moieties also showed high antioxidant efficiency. researchgate.netanjs.edu.iq One compound, in particular, demonstrated a 92% inhibition in a DPPH assay, surpassing the 90.5% inhibition of the standard, ascorbic acid. anjs.edu.iq

The mechanism of action is believed to be related to the hydrogen-donating ability of the thiadiazole derivatives, which neutralizes free radicals. The structure-activity relationship often indicates that the presence and position of certain substituent groups on the phenyl ring attached to the thiadiazole core can significantly influence the antioxidant capacity. nih.govbohrium.com For instance, studies on thiazolidinone derivatives of 1,3,4-thiadiazole revealed that phenyl-functionalized benzylidene and amino-carbonyl domains correlated with antioxidant activity. nih.gov

Compound SeriesSpecific DerivativeAssayResultReference StandardSource
1,3,4-Thiadiazole-linked 4-ThiazolidinoneTZD 5DPPHIC50: 27.50µMAscorbic Acid (IC50: 29.2µM) saudijournals.comresearchgate.net
1,3,4-Thiadiazole-linked 4-ThiazolidinoneTZD 3DPPHIC50: 28.00µMAscorbic Acid (IC50: 29.2µM) saudijournals.comresearchgate.net
1,3,4-Thiadiazole DerivativesIIIA2DPPH & NO ScavengingGood scavenging activityNot specified
1,3,4-Thiadiazole DerivativesIIIA4DPPH & NO ScavengingGood scavenging activityNot specified
Coumarin-functionalized ThiadiazoleCompound 9DPPH92% inhibitionAscorbic Acid (90.5% inhibition) anjs.edu.iq
Thiazolidinone derivative of 1,3,4-ThiadiazoleCompound 4DPPH33.98% scavengingVitamin C (94.35% scavenging) nih.gov
Thiazolidinone derivative of 1,3,4-ThiadiazoleCompound 5TBARS66.71% LPO inhibitionVitamin C (62.32% inhibition) nih.gov

Antiviral Activity Investigations

The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, a key component of nucleic acids, which may contribute to its observed antiviral properties. nih.gov A significant body of research has been dedicated to the in vitro evaluation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives against a wide spectrum of viruses.

One study detailed the activity of N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide, which was identified as an inhibitor of the Influenza A H3N2 virus subtype with a half-maximal effective concentration (EC50) of 31.4 μM. nih.gov In the same series, thiourea (B124793) derivatives showed activity against Parainfluenza-3 and Reovirus-1. nih.gov Other derivatives demonstrated broad-spectrum activity against several viruses including herpes simplex virus-1 (HSV-1), Sindbis virus, Coxsackie virus B4, and Punto Toro virus. nih.gov

The antiviral activity of these compounds is highly dependent on the substituents attached to the core thiadiazole structure. For instance, chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazoles exhibited moderate inhibitory activity against HIV-1 and HIV-2. nih.gov Furthermore, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and tested for their ability to inhibit the tobacco mosaic virus (TMV). researchgate.netnih.gov Two compounds from this series, 7b and 7i, showed approximately 50% inhibition of TMV, an efficacy comparable to the commercial agent ningnanmycin. nih.gov Research has also extended to coronaviruses, with in silico studies identifying 1,3,4-thiadiazole derivatives as potential inhibitors of SARS-CoV-2 enzymes. nih.govresearchgate.net

Derivative ClassSpecific CompoundTarget VirusActivitySource
2-Phenylamino-1,3,4-thiadiazoleN-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide (45)Influenza A H3N2EC50 = 31.4 μM nih.gov
2-Phenylamino-1,3,4-thiadiazole (Thiourea)Derivative 47Parainfluenza-3, Reovirus-1Active at subtoxic concentrations nih.gov
2-Phenylamino-1,3,4-thiadiazole (Thiourea)Derivative 48Parainfluenza-3, Reovirus-1Active at subtoxic concentrations nih.gov
Chiral 2-substituted-5-(4-chlorophenylamino)-1,3,4-thiadiazoleCompound 1HIV-1, HIV-2EC50 > 14 µg/mL (HIV-1), EC50 > 12.4 µg/mL (HIV-2) nih.gov
Chiral 2-substituted-5-(4-chlorophenylamino)-1,3,4-thiadiazoleCompound 5HIV-1, HIV-2EC50 > 12.6 µg/mL (HIV-1), EC50 > 12.5 µg/mL (HIV-2) nih.gov
5-(4-Chlorophenyl)-1,3,4-thiadiazole SulfonamideCompound 7bTobacco Mosaic Virus (TMV)~50% inhibition researchgate.netnih.gov
5-(4-Chlorophenyl)-1,3,4-thiadiazole SulfonamideCompound 7iTobacco Mosaic Virus (TMV)~50% inhibition researchgate.netnih.gov

Antidepressant-Like Effects in Pre-clinical Models

The potential antidepressant effects of this compound derivatives have been investigated in several pre-clinical animal models, most commonly the tail suspension test (TST) and the modified forced swimming test (MFST) in mice. These tests are widely used to screen for potential antidepressant activity, as a reduction in the duration of immobility is indicative of an antidepressant-like effect.

In one study, a series of novel thiadiazole derivatives were synthesized from acetylated 2-aminothiadiazole and piperazine derivatives. mdpi.comnih.gov Six of these compounds (2c, 2d, 2e, 2f, 2g, and 2h) were found to significantly decrease the immobility time of mice in the TST. mdpi.comnih.gov In the MFST, these same compounds also reduced immobility and increased swimming behaviors, without affecting climbing, suggesting a potential interaction with the serotonergic system. mdpi.com The observed effects were not due to changes in general motor activity. mdpi.comnih.gov

Another line of research focused on imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and their subsequent thiobenzyl derivatives. nih.govresearchgate.net Two compounds, 5-{[1-(4-chlorophenyl)-3-(4-methoxy-phenyl)prop-2-en-1-ylidene]-amino}-5-benzylthio-1,3,4-thiadiazole and 5-{[1-(4-chlorophenyl)-3-(4-dimethyl-aminophenyl)-prop-2-en-1-ylidene]amino}-5-benzylthio-1,3,4-thiadiazole, demonstrated significant antidepressant activity. nih.gov They reduced immobility time by 77.99% and 76.26%, respectively, which was comparable to the effect of the reference drug imipramine (B1671792) (82% reduction). nih.govresearchgate.net

Further mechanistic studies on related compounds suggest that the antidepressant-like action may be linked to the modulation of various neurotransmitter systems. For example, the effects of one benzothiadiazole derivative were linked to the serotonergic and nitric oxide (NO) systems and the inhibition of monoamine oxidase A (MAO-A). nih.gov Similarly, a study on 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives identified compounds with potent, mixed antidepressant-anxiolytic activity. nih.gov

Derivative ClassSpecific Compound(s)Pre-clinical ModelKey FindingReference DrugSource
Piperazine-Thiadiazole2c, 2d, 2e, 2f, 2g, 2hTail Suspension Test (TST) & Modified Forced Swim Test (MFST)Significantly decreased immobility time.Fluoxetine mdpi.comnih.gov
Thiobenzyl derivative of 5-amino-1,3,4-thiadiazole-2-thiol4i(b)Forced Swim TestDecreased immobility time by 77.99%.Imipramine (82%) nih.govresearchgate.net
Thiobenzyl derivative of 5-amino-1,3,4-thiadiazole-2-thiol4i(c)Forced Swim TestDecreased immobility time by 76.26%.Imipramine (82%) nih.govresearchgate.net
BenzothiadiazoleMTDZForced Swim Test (FST)Reduced immobility; action negated by 5-HT receptor antagonists.Not specified nih.gov
2-amino-5-sulfanyl-1,3,4-thiadiazoleCompound 3kNot specifiedMarked antidepressant and anxiolytic properties.Imipramine, Diazepam nih.gov

Emerging Applications in Materials Science

Development of Dual-Fluorescent Properties in Biopolymer Films

Recent research has highlighted the use of a closely related compound, 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (B1295160) (NTA), in the creation of dual-fluorescent biopolymer films. scite.ainih.govnih.gov When this compound is incorporated into a starch-based biopolymer matrix, it exhibits a fascinating dual-fluorescence signal with emission maxima at approximately 430 nm and 530 nm. scite.ainih.gov This phenomenon is attributed to molecular aggregation effects within the biopolymer host, leading to what is known as aggregation-induced emission. scite.ai

In a polar solvent like isopropanol, the NTA compound shows only a single emission band at around 410 nm. scite.ainih.gov However, its incorporation into the rigid environment of the starch biopolymer film facilitates the formation of molecular aggregates (dimers and trimers), which are responsible for the appearance of the second, longer-wavelength emission band. scite.ai This ability to generate dual-fluorescent materials by embedding 1,3,4-thiadiazole (B1197879) derivatives into polymer hosts opens up possibilities for developing advanced sensors and imaging agents. nih.gov The quest for novel, stable, and efficient dual-fluorescent materials is an active area of research, and the use of polymer hosts is a key strategy to achieve this. nih.gov

Role as Functional Nanofillers in Polymeric Systems

The same nitro-analogue, 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (NTA), has been effectively used as a functional nanofiller in starch-based biopolymer films. scite.ainih.govnih.gov A key finding from these studies is that the addition of the NTA powder as a nanofiller imparts new photophysical characteristics to the film without significantly compromising its essential physical properties. scite.ainih.gov

Investigations using atomic force microscopy (AFM) revealed that the surface roughness of the starch films remained largely unchanged after the incorporation of NTA. scite.ainih.gov Similarly, there were no significant alterations to the material's Young's modulus, a measure of its stiffness. scite.ainih.gov The films also maintained their hydrophilic nature. scite.ainih.gov These findings are significant as they demonstrate the potential of using such thiadiazole derivatives to add functionality—in this case, fluorescence—to a biopolymer without detrimentally affecting its mechanical and surface integrity. nih.gov The study underscores the promise of NTA as an additive for creating bio-based polymer films with extended applications. nih.gov

Table 1: Physical Properties of Starch-Biopolymer Films with NTA Nanofiller

Sample NTA Content (% relative to starch) Surface Roughness (Sq value)
T0 (Control) 0% 70.7 nm - 79.7 nm
T1 0.175% 70.7 nm - 79.7 nm
T2 0.35% 70.7 nm - 79.7 nm
T3 0.7% 70.7 nm - 79.7 nm

Data sourced from studies on 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine. scite.ainih.gov

Potential for Other Advanced Material Applications

While direct research on the materials science applications of 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine is limited, the inherent properties of the 1,3,4-thiadiazole scaffold and the presence of reactive amino groups suggest several potential avenues for future exploration. The 1,3,4-thiadiazole ring is known for its thermal stability and electron-accepting properties, making it a valuable building block in various materials.

The two amino groups on the this compound molecule provide reactive sites for polymerization reactions. This could enable its use as a monomer for the synthesis of novel polymers with unique optical, thermal, and electronic properties. Such polymers could find applications in areas like organic light-emitting diodes (OLEDs), photovoltaics, or as high-performance engineering plastics.

Furthermore, the structure is reminiscent of molecules used in the synthesis of azo dyes. researchgate.net The diazotization of the aromatic amino group could lead to the formation of a new class of dyes with the thiadiazole moiety acting as a potential chromophore, which could be useful in textiles, printing, or for optical data storage. The compound could also potentially act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers, with the nitrogen and sulfur atoms of the thiadiazole ring and the amino groups coordinating to metal ions. These materials are highly porous and have potential applications in gas storage, catalysis, and chemical sensing.

Future Research Directions and Translational Perspectives for 5 4 Aminophenyl 1,3,4 Thiadiazol 2 Amine

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

While numerous methods exist for the synthesis of 1,3,4-thiadiazole (B1197879) derivatives, the development of asymmetric and stereoselective synthetic routes for 5-(4-aminophenyl)-1,3,4-thiadiazol-2-amine and its analogs remains a critical area for future research. The introduction of chirality can have a profound impact on the biological activity of a molecule, often leading to enhanced potency and reduced off-target effects.

Future efforts should focus on the development of novel chiral catalysts and synthetic methodologies to control the stereochemistry of substituents on both the thiadiazole core and the aminophenyl ring. This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions. For instance, the stereoselective functionalization of the amine group or the phenyl ring could lead to the generation of a library of chiral derivatives with diverse biological profiles. A significant challenge lies in achieving high enantioselectivity and diastereoselectivity in these reactions.

In-depth Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their rational development as therapeutic agents. While preliminary studies have hinted at various potential mechanisms, in-depth investigations are required for a comprehensive understanding.

A key area of focus should be the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine (B1146940) nucleotides. nih.govnih.gov Inhibition of IMPDH has been identified as a mechanism of action for the related compound 2-amino-1,3,4-thiadiazole (B1665364) and is a promising avenue for the anticancer and antiviral activities of its derivatives. nih.gov Future research should aim to confirm and characterize the inhibition of IMPDH by this compound, including kinetic studies and determination of the binding mode.

Furthermore, other potential mechanisms of action, such as the inhibition of other enzymes like carbonic anhydrase, protein kinases, or topoisomerase, should be systematically investigated. nih.govnih.govtandfonline.comnih.govekb.eg Elucidating the downstream signaling pathways affected by this compound in various disease models will provide a more complete picture of its pharmacological profile.

Exploration of Novel Therapeutic Targets and Biomedical Applications

The versatile scaffold of this compound lends itself to the exploration of a wide range of novel therapeutic targets and biomedical applications. Beyond its established potential as an anticancer and antimicrobial agent, this compound and its derivatives could be investigated for efficacy in other disease areas. researchgate.netrasayanjournal.co.innih.gov

Future research could explore its application in treating neurodegenerative diseases, viral infections, and inflammatory conditions. nih.govnih.gov For example, derivatives of 2-amino-1,3,4-thiadiazole have shown potential antiviral activity against HIV and other viruses. nih.gov The development of derivatives with improved blood-brain barrier permeability could open up avenues for treating central nervous system disorders.

Moreover, the unique photophysical properties of thiadiazole-containing compounds suggest their potential use in photodynamic therapy and as fluorescent probes for bioimaging. The ability to functionalize the aminophenyl group provides a handle for attaching targeting moieties, allowing for the development of targeted drug delivery systems.

Rational Drug Design Based on Structure-Activity Relationships and Computational Modeling

A synergistic approach combining traditional medicinal chemistry with modern computational techniques will be instrumental in the rational design of next-generation drugs based on the this compound scaffold. Establishing robust structure-activity relationships (SAR) is crucial for understanding how modifications to the chemical structure influence biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the physicochemical properties that govern the potency and selectivity of these compounds. nih.govsemanticscholar.org By correlating molecular descriptors with biological data, QSAR models can guide the design of new analogs with improved therapeutic profiles.

Molecular docking and other computational modeling techniques can be employed to predict the binding modes of these compounds with their biological targets. nih.gov This information can be used to design molecules with enhanced binding affinity and specificity, thereby improving their efficacy and reducing potential side effects. The combination of SAR, QSAR, and computational modeling will accelerate the drug discovery process and increase the likelihood of identifying clinical candidates.

Table 1: Examples of Biological Activities of this compound Derivatives

DerivativeBiological ActivityResearch FocusReference(s)
5-(4-Substituted phenyl)-1,3,4-thiadiazol-2-aminesAntibacterial, Antifungal, AnticancerEvaluation of antimicrobial and cytotoxic effects. rasayanjournal.co.innih.gov
Chiral 2-substituted 5-(4-chlorophenylamino)-1,3,4-thiadiazolesAntiviral (anti-HIV)Exploration of antiviral potential. nih.gov
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivativesPotential COVID-19 InhibitorsMolecular docking studies against COVID-19 main protease. nih.gov
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-aminesPIM-1 Kinase Inhibitors3D-QSAR studies for anticancer drug design. semanticscholar.org

Integration into Multifunctional Materials and Devices

The unique electronic and optical properties of the 1,3,4-thiadiazole ring make this compound a valuable building block for the development of multifunctional materials and devices. The presence of a conjugated π-system and heteroatoms imparts interesting characteristics that can be exploited in various technological applications.

Future research in this area should focus on the synthesis and characterization of polymers and metal-organic frameworks (MOFs) incorporating the this compound moiety. acs.orgmdpi.com These materials could exhibit properties such as electrical conductivity, luminescence, and sensing capabilities.

The development of thiadiazole-based conductive polymers holds promise for applications in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. acs.orgacs.orgalliedacademies.org The aminophenyl group can be used to tune the electronic properties of the polymer and to facilitate its processing. Furthermore, the coordination ability of the thiadiazole ring with metal ions can be utilized to construct luminescent MOFs for sensing and bioimaging applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amine?

The compound is synthesized via cyclocondensation and cyclization reactions. Key methods include:

  • Cyclization with sodium hydroxide and sulfuric acid : Reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclocondensation in concentrated H₂SO₄ .
  • POCl₃-mediated synthesis : Refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃, followed by pH adjustment with ammonia .
  • Thiosemicarbazide route : Heating 4-pyridinecarboxylic acid with thiosemicarbazide at 363 K, followed by crystallization from ethanol/acetone .
Method Reagents/Conditions Key Steps Reference
CyclocondensationKSCN, H₂SO₄, ethanolCyclization at elevated temperature
POCl₃-mediated synthesisPOCl₃, reflux at 90°C, ammonia precipitationpH adjustment to 8-9 for precipitation
Thiosemicarbazide routeThiosemicarbazide, 363 K, slow evaporationCrystallization from ethanol/acetone

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Single-crystal X-ray diffraction (XRD) : Resolves bond lengths, angles, and dihedral angles (e.g., 18.2°–30.3° between thiadiazole and aryl rings) .
  • FTIR spectroscopy : Identifies functional groups (e.g., N–H stretching at 3259–3217 cm⁻¹ and C=S/C=N vibrations) .
  • DFT calculations : Validates experimental geometries and electronic properties .

Q. What are the solubility properties and recommended purification methods?

The compound exhibits limited solubility in polar solvents. Purification strategies include:

  • Recrystallization : Ethanol/acetone mixtures yield high-purity crystals suitable for XRD .
  • Column chromatography : Used for derivatives with substituents affecting polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Factorial design (e.g., varying temperature, catalyst concentration, and solvent ratios) identifies optimal parameters . For example:

  • Temperature : Elevated temperatures (e.g., 90°C) enhance cyclization efficiency .
  • Catalyst screening : Mn(II) catalysts improve regioselectivity in thiadiazole formation .

Q. What computational methods are used to study electronic properties and reactivity?

  • DFT studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution to predict reactivity .
  • Molecular docking : Evaluates binding interactions with biological targets (e.g., anticancer activity via caspase-3 activation) .

Q. How does hydrogen bonding influence the crystal packing of this compound?

XRD reveals N–H···N hydrogen bonds between thiadiazole and aminophenyl groups, forming 2D supramolecular networks. Dihedral angle variations (18.2°–30.3°) between aromatic rings modulate packing efficiency .

Q. What in vitro assays are used to assess biological activity?

  • Anticancer activity : MTT assays using cell lines (e.g., IC₅₀ determination) coupled with apoptosis markers (caspase-3 activation) .
  • Antioxidant assays : DPPH radical scavenging or lipid peroxidation inhibition studies .

Q. How can discrepancies in reported bioactivity data be resolved?

Contradictions arise from differences in:

  • Experimental variables : Cell line specificity, compound concentration, and incubation time .
  • Structural analogs : Substituents (e.g., trifluoromethyl groups) significantly alter activity profiles . Recommendation : Standardize protocols (e.g., OECD guidelines) and validate results across multiple models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.